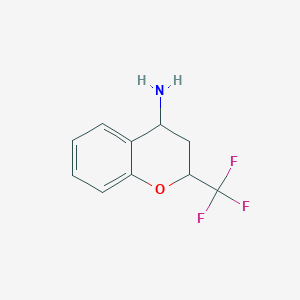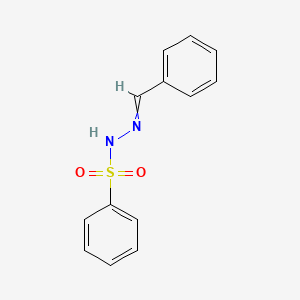
2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-cyanure de 2-oxo-4-phényl-5-(phénylméthylidène)-2,5-dihydrofuranne est un composé hétérocyclique avec une structure unique qui comprend un cycle furanne, un groupe nitrile et des substituants phényles
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-cyanure de 2-oxo-4-phényl-5-(phénylméthylidène)-2,5-dihydrofuranne implique généralement la réaction de matières premières appropriées dans des conditions spécifiques. Une méthode courante implique la condensation du benzaldéhyde avec le malononitrile en présence d'une base, suivie d'une cyclisation pour former le cycle furanne. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs comme la pipéridine ou l'acétate d'ammonium .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les réactifs et les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-cyanure de 2-oxo-4-phényl-5-(phénylméthylidène)-2,5-dihydrofuranne peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le groupe nitrile en une amine ou pour réduire d'autres groupes fonctionnels au sein de la molécule.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène, des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants appropriés et parfois l'utilisation de catalyseurs .
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des dérivés divers du composé d'origine .
Applications de la recherche scientifique
Le 3-cyanure de 2-oxo-4-phényl-5-(phénylméthylidène)-2,5-dihydrofuranne a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure du composé lui permet d'interagir avec les molécules biologiques, ce qui le rend utile dans les études d'inhibition enzymatique et de liaison aux récepteurs.
Mécanisme d'action
Le mécanisme par lequel le 3-cyanure de 2-oxo-4-phényl-5-(phénylméthylidène)-2,5-dihydrofuranne exerce ses effets dépend de son interaction avec les cibles moléculaires. Par exemple, il peut agir comme un inhibiteur enzymatique en se liant au site actif de l'enzyme, empêchant la liaison du substrat et la catalyse subséquente. Alternativement, il peut interagir avec les récepteurs à la surface des cellules, modulant les voies de transduction du signal et affectant les réponses cellulaires .
Applications De Recherche Scientifique
2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile exerts its effects depends on its interaction with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-oxo-4-phényl-5-(phénylméthylidène)-2,5-dihydrofuranne-3-carboxylique : Structure similaire mais avec un groupe acide carboxylique au lieu d'un nitrile.
2-Oxo-4-phényl-5-(phénylméthylidène)-2,5-dihydrofuranne-3-méthanol : Contient un groupe hydroxyle au lieu d'un nitrile.
2-Oxo-4-phényl-5-(phénylméthylidène)-2,5-dihydrofuranne-3-amine : Comporte un groupe amine à la place du nitrile.
Unicité
La présence du groupe nitrile dans le 3-cyanure de 2-oxo-4-phényl-5-(phénylméthylidène)-2,5-dihydrofuranne confère des propriétés chimiques uniques, telles qu'une réactivité accrue envers les nucléophiles et la capacité de participer à un éventail plus large de réactions chimiques par rapport à ses analogues. Cela en fait un composé précieux pour diverses applications de synthèse et de recherche .
Propriétés
Numéro CAS |
7721-26-8 |
|---|---|
Formule moléculaire |
C18H11NO2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
5-benzylidene-2-oxo-4-phenylfuran-3-carbonitrile |
InChI |
InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H |
Clé InChI |
PEODVUVNVGIRIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)
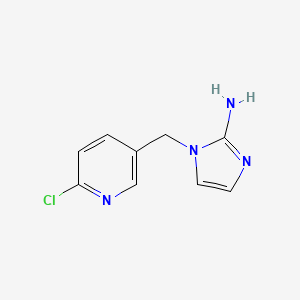

![1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B11727219.png)
![1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate](/img/structure/B11727221.png)
![4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)
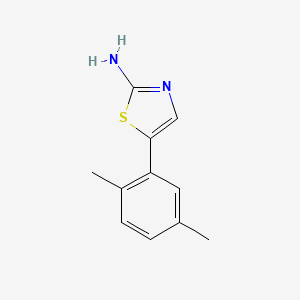
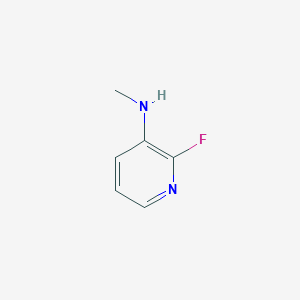
![3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11727248.png)
![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)
![2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11727253.png)
